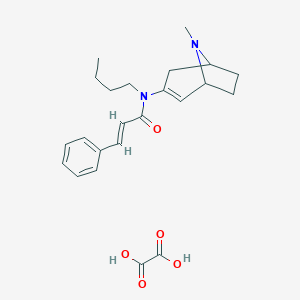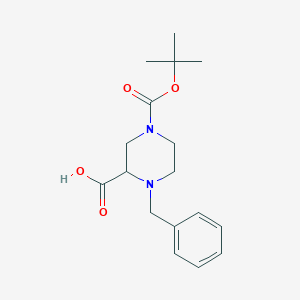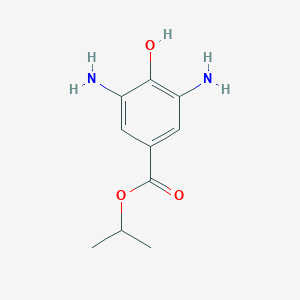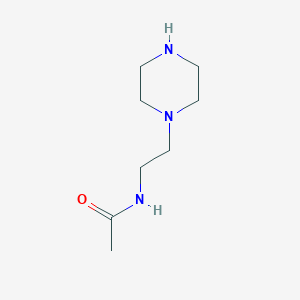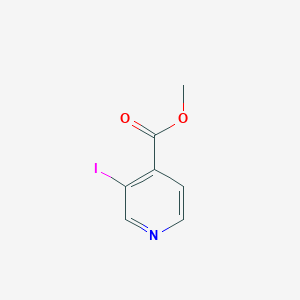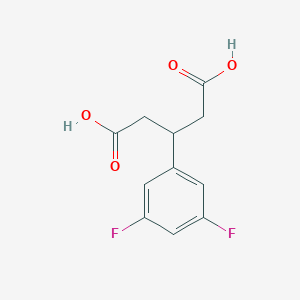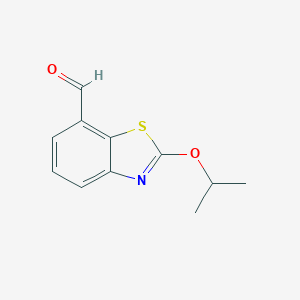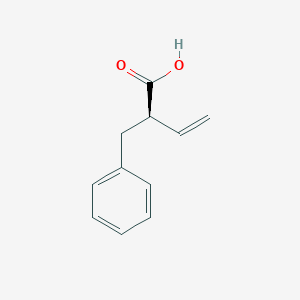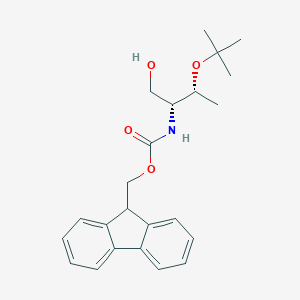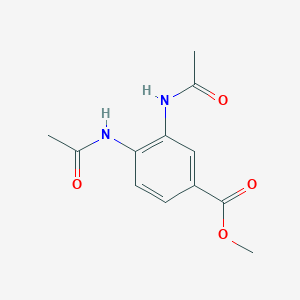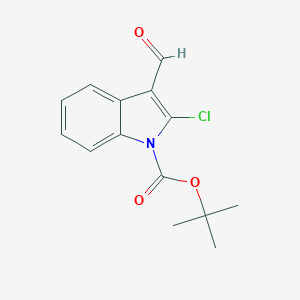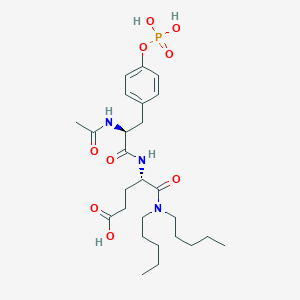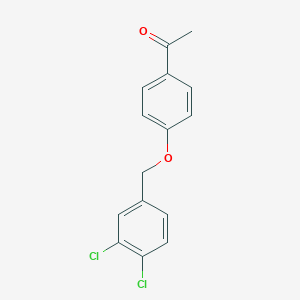![molecular formula C28H26O11 B071455 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol CAS No. 186605-76-5](/img/structure/B71455.png)
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Übersicht
Beschreibung
“3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” is a compound with intricate molecular architecture. Its study encompasses various domains such as synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” involves complex chemical reactions, often employing hydrogen-bonded assemblies and oxidation processes to achieve desired structures. For instance, the oxidation of benzylphenol derivatives with silver oxide in alcoholic media forms benzylic ethers, showcasing a method to construct complex molecules (Jurd & Wong, 1981).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure, revealing hydrogen-bonding networks and possible weak inter-sheet π-π interactions in derivatives of phenol. These structural analyses are crucial for understanding the compound's behavior and reactivity (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions involving “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” derivatives are characterized by their selectivity and yield. For example, the methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes highlights the regioselectivity and efficiency in forming unsaturated esters or diesters through cascade reactions (Núñez Magro et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : This compound has been used in the synthesis of pyrazole derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria .
- Methods of Application : The specific methods of application involve chemical synthesis, but the exact procedures and technical details are not provided in the available resources .
- Results : The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
-
Scientific Field: Crystallography
- Application : This compound has been used in the preparation of new multicomponent crystals .
- Methods of Application : The specific methods of application involve crystal synthesis, but the exact procedures and technical details are not provided in the available resources .
- Results : The results or outcomes of using this compound in crystal synthesis are not detailed in the available resources .
-
Scientific Field: Organic Synthesis
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application involve organic synthesis, but the exact procedures and technical details are not provided in the available resources .
- Results : The results or outcomes of using this compound in organic synthesis are not detailed in the available resources .
-
Scientific Field: Drug Development
- Application : This compound has been used in the synthesis of pyrazole derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria .
- Methods of Application : The specific methods of application involve chemical synthesis, but the exact procedures and technical details are not provided in the available resources .
- Results : The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
-
Scientific Field: Catalyst Development
- Application : This compound has been used in the development of catalysts .
- Methods of Application : The specific methods of application involve the use of this compound in the synthesis or modification of catalysts, but the exact procedures and technical details are not provided in the available resources .
- Results : The results or outcomes of using this compound in catalyst development are not detailed in the available resources .
-
Scientific Field: Battery Technology
- Application : This compound has been used in the development of Li–S batteries .
- Methods of Application : The specific methods of application involve the use of this compound in the synthesis or modification of battery materials, but the exact procedures and technical details are not provided in the available resources .
- Results : The use of this compound in battery technology has led to improved capacity and cyclic stability of Li–S batteries .
Eigenschaften
IUPAC Name |
dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUINPRIDFWVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456019 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
CAS RN |
186605-76-5 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
